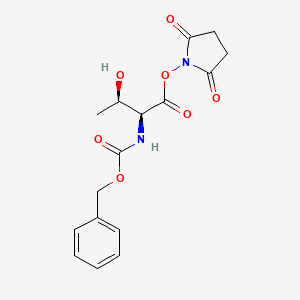

Z-L-Threonine N-hydroxysuccinimide ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

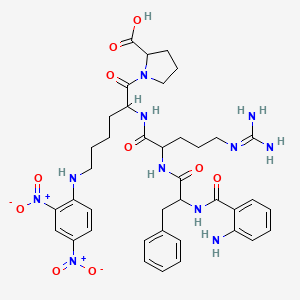

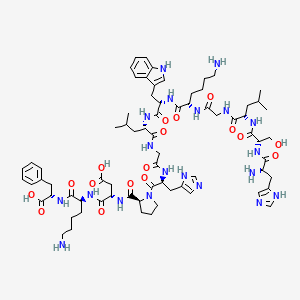

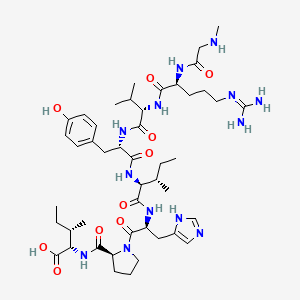

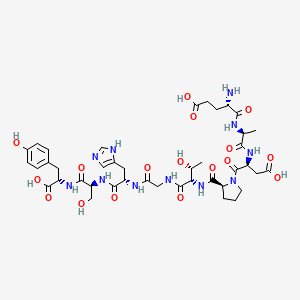

Z-L-Threonine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C16H18N2O7 . It is also known by the synonym Z-L-Thr-OSu .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The IUPAC name for this compound is benzyl (1S,2R)-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-hydroxypropylcarbamate .Chemical Reactions Analysis

N-hydroxysuccinimide esters, such as this compound, are known to be versatile reactivity-based probes. They can map the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 97-101°C . It has a molecular weight of 350.33 . The compound should be stored at 0-8°C .作用機序

Target of Action

Z-L-Threonine N-hydroxysuccinimide ester is a powerful protein-modification reagent . It primarily targets aliphatic amines, which are abundant in proteins, making it a versatile tool for protein modification .

Mode of Action

The compound works by forming a covalent bond with the amine group in proteins . This is achieved through the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amines . The reaction results in the formation of an amide bond, with the release of the NHS .

実験室実験の利点と制限

Z-L-Threonine N-hydroxysuccinimide ester has several advantages for lab experiments. It is stable and can withstand various conditions, which makes it useful in various applications. It is also easy to use and can be synthesized in large quantities. However, it has some limitations, such as its cost and the need for specialized equipment and expertise for its synthesis and use.

将来の方向性

Z-L-Threonine N-hydroxysuccinimide ester has several future directions in scientific research. It can be used in the development of new drugs and vaccines, where it can be used to target specific cells or tissues in the body. It can also be used in the development of new imaging agents, where it can be used to target specific biomolecules or cells for imaging purposes. In addition, it can be used in the development of new materials, where it can be used to modify the properties of various materials for various applications.

合成法

Z-L-Threonine N-hydroxysuccinimide ester can be synthesized by reacting threonine with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the ester bond between the carboxyl group of threonine and the NHS molecule. The Z-L configuration of the ester is obtained by protecting the amino group of threonine with a Z-L group before the reaction.

科学的研究の応用

Z-L-Threonine N-hydroxysuccinimide ester is widely used in scientific research for various purposes. It is used as a coupling agent in peptide synthesis, where it is used to attach peptides to carrier molecules such as proteins or antibodies. It is also used in the synthesis of various biomolecules such as nucleotides, carbohydrates, and lipids. In addition, it is used in the development of new drugs and vaccines.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZRUMKJVGFNAZ-YGRLFVJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679835 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76401-90-6 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)